molecular formula C14H13N5O2 B5167850 3-methyl-N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]furan-2-carboxamide

3-methyl-N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]furan-2-carboxamide

Cat. No.: B5167850
M. Wt: 283.29 g/mol
InChI Key: OTOUFSKNIBQNDN-UHFFFAOYSA-N
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Description

3-methyl-N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a triazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]furan-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the furan-2-carboxylic acid derivative, followed by the introduction of the triazole and pyridine moieties through a series of coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Brominated or nitrated pyridine derivatives.

Scientific Research Applications

3-methyl-N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]furan-2-carboxamide: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-methyl-N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-9-4-7-21-12(9)14(20)16-8-11-17-13(19-18-11)10-2-5-15-6-3-10/h2-7H,8H2,1H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOUFSKNIBQNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NCC2=NC(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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